Phenyl allyldithiocarbamate
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Overview
Description
N-Allyldithiocarbamic acid phenyl ester: is an organic compound with the molecular formula C_10H_11NS_2O. It belongs to the class of dithiocarbamates, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a phenyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Laboratory Synthesis:
Starting Materials: Allylamine, carbon disulfide, and phenol.
Reaction Conditions: The synthesis typically involves the reaction of allylamine with carbon disulfide to form the corresponding dithiocarbamate salt.
Reaction Scheme: [ \text{Allylamine} + \text{CS}_2 \rightarrow \text{Dithiocarbamate salt} \ \text{Dithiocarbamate salt} + \text{Phenol} \rightarrow \text{N-Allyldithiocarbamic acid phenyl ester} ]
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Industrial Production Methods:
- Industrial production methods for N-Allyldithiocarbamic acid phenyl ester often involve similar reaction pathways but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Allyldithiocarbamic acid phenyl ester can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Chemistry:
- N-Allyldithiocarbamic acid phenyl ester is used as a ligand in coordination chemistry to stabilize metal complexes .
- It serves as an intermediate in the synthesis of other organic compounds.
Biology and Medicine:
- This compound exhibits antibacterial and antifungal properties, making it useful in the development of antimicrobial agents .
- It has potential applications in cancer research due to its ability to inhibit certain enzymes involved in tumor growth .
Industry:
- N-Allyldithiocarbamic acid phenyl ester is used in the rubber industry as a vulcanization accelerator .
- It is also employed in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-Allyldithiocarbamic acid phenyl ester involves its interaction with various molecular targets, including enzymes and metal ions. The dithiocarbamate group can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzyme, leading to its inhibition . Additionally, the compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
- N-Methyldithiocarbamic acid phenyl ester
- N-Ethyldithiocarbamic acid phenyl ester
- N-Butyldithiocarbamic acid phenyl ester
Comparison:
- N-Allyldithiocarbamic acid phenyl ester is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and butyl counterparts .
- The allyl group enhances the compound’s ability to participate in polymerization reactions, making it more versatile in industrial applications .
Properties
CAS No. |
62118-13-2 |
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Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
phenyl N-prop-2-enylcarbamodithioate |
InChI |
InChI=1S/C10H11NS2/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) |
InChI Key |
WZQVHXQNGGAOCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)SC1=CC=CC=C1 |
Origin of Product |
United States |
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